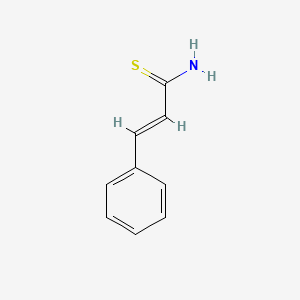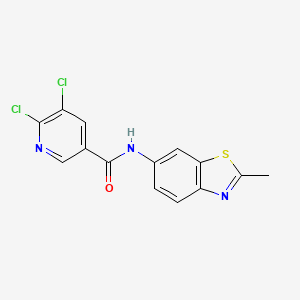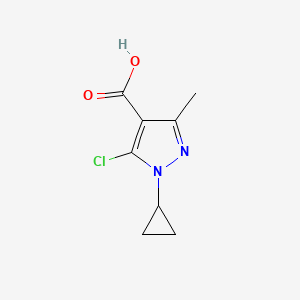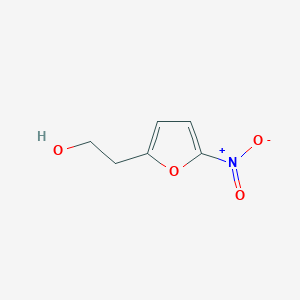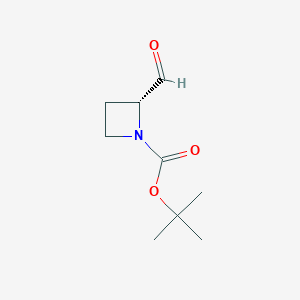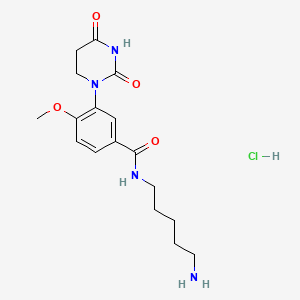
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate oxirane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and ligands in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Biaryl compounds or other carbon-boron bonded products.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The molecular pathways involved include the activation of the boron atom and the subsequent transfer of the carbon group to the palladium complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: A similar compound with a methyl group instead of a phenyl group.
4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane: A similar compound with a chlorine substituent.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the oxirane ring and the phenyl group can influence the compound’s behavior in various synthetic applications, making it a valuable reagent in organic chemistry.
Propriétés
Formule moléculaire |
C16H23BO3 |
|---|---|
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-11-18-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
Clé InChI |
CZUUUFLEAFIYDN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2COCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
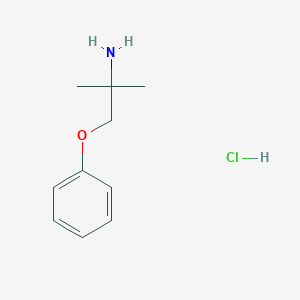
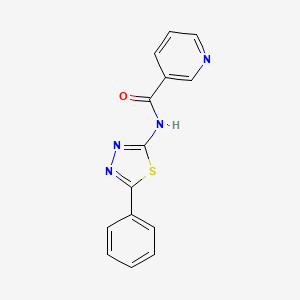
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
